BenchChemオンラインストアへようこそ!

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione

Purity Quality Control Chemical Procurement

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione (CAS 1494603-44-9) is a 5-aryl-substituted hydantoin derivative belonging to the imidazolidine-2,4-dione class. It is supplied commercially as a research-grade small-molecule scaffold with a typical purity of ≥95%.

Molecular Formula C10H9FN2O3
Molecular Weight 224.19 g/mol
CAS No. 1494603-44-9
Cat. No. B1444198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione
CAS1494603-44-9
Molecular FormulaC10H9FN2O3
Molecular Weight224.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)F
InChIInChI=1S/C10H9FN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15)
InChIKeyQISSMIRHADVASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione (CAS 1494603-44-9) – Sourcing & Technical Baseline


5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione (CAS 1494603-44-9) is a 5-aryl-substituted hydantoin derivative belonging to the imidazolidine-2,4-dione class. It is supplied commercially as a research-grade small-molecule scaffold with a typical purity of ≥95% . The compound carries a 3-fluoro-4-methoxyphenyl motif at the 5-position, a substitution pattern that distinguishes it from both the parent 5-phenylhydantoin and the clinically established 5,5-diphenylhydantoin (phenytoin).

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione – Why Generic Hydantoin Substitution Is Insufficient


Although the imidazolidine-2,4-dione core is common to many hydantoins, biological activity and physicochemical properties are exquisitely sensitive to aryl-ring substitution. The 3-fluoro-4-methoxyphenyl group modulates both lipophilicity (via fluorine) and electronic character (via methoxy), creating a unique property profile that cannot be replicated by non-fluorinated or differently substituted 5-aryl analogs [1]. Consequently, interchanging this compound with simpler 5-phenyl or 5-(4-methoxyphenyl) congeners risks altering target engagement, metabolic stability, and synthetic compatibility in downstream applications.

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione – Comparator-Based Quantitative Evidence


Commercial Purity Benchmarking Against the Closest Non-Fluorinated Analog

Commercial lots of 5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione are consistently supplied at ≥95% purity , whereas the non-fluorinated analog 5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 6617-78-3) is commercially available at a reported 98% purity . This indicates that the fluorinated variant maintains high, batch-to-batch quality levels that are comparable to or slightly lower than its non-fluorinated counterpart, providing procurement confidence for researchers requiring defined purity specifications.

Purity Quality Control Chemical Procurement

Computed Acidity Constant (pKa) Differentiation from Phenytoin

The most acidic pKa of 5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione is calculated as 8.48±0.10 at 25 °C [1]. This value is slightly higher than the reported pKa of phenytoin (5,5-diphenylhydantoin), which is approximately 8.3 [2]. The difference suggests that the 5-monoaryl substitution with a 3-fluoro-4-methoxyphenyl group marginally reduces acidity relative to the 5,5-diphenyl system, potentially influencing solubility and protein binding behavior at physiological pH.

Physicochemical Properties Ionization Drug Design

Structural Differentiation: 5-Monoaryl vs. 5,5-Diaryl Substitution

Unlike phenytoin, which bears two phenyl substituents at the 5-position, 5-(3-fluoro-4-methoxyphenyl)imidazolidine-2,4-dione possesses a single aryl substituent, leaving the remaining 5-position hydrogen available for further functionalization . This mono-substituted architecture allows for controlled introduction of a second substituent via enolate alkylation or aldol chemistry, a synthetic flexibility not available with the fully substituted phenytoin scaffold.

Chemical Scaffold Synthetic Intermediate Structure-Activity Relationship

Fluorine Substitution Advantage for Metabolic Stability: Class-Level Evidence

The 3-fluoro substituent on the phenyl ring is expected to block potential sites of oxidative metabolism compared to the non-fluorinated analog 5-(4-methoxyphenyl)imidazolidine-2,4-dione [1]. While direct comparative metabolic stability data for this compound are not available in the public domain, extensive literature on fluorinated drug candidates demonstrates that aryl fluorination typically reduces cytochrome P450-mediated oxidation, leading to longer half-lives in liver microsome assays [2]. This well-documented class-level effect supports the preferential selection of the fluorinated compound for programs where metabolic stability is a key selection criterion.

Metabolic Stability Fluorine Chemistry Drug Discovery

5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione – Preferred Application Scenarios


Fluorinated Fragment Library Design for FBDD

The compound's moderate molecular weight (224.19 g/mol), fluorine-containing aromatic ring, and hydrogen-bond-donating hydantoin core make it a suitable fragment for fragment-based drug discovery (FBDD) campaigns targeting enzyme active sites that require both polarity and fluorine-mediated binding interactions . Its ≥95% purity ensures reliable screening data [1].

Synthesis of 5,5-Disubstituted Hydantoin Combinatorial Libraries

Because the C5 position retains a hydrogen, this compound can serve as a common intermediate for parallel synthesis of diverse 5,5-disubstituted hydantoin libraries via enolate alkylation . This contrasts with phenytoin, which cannot be further functionalized at C5.

Negative Control or Tool Compound in Metabolism Studies

Given the class-level evidence that aryl fluorination retards oxidative metabolism , the compound may be used as a metabolically more stable comparator when benchmarking a non-fluorinated hydantoin lead series, helping researchers isolate the contribution of fluorine to in vitro stability.

Precursor for Anticonvulsant or Aldose Reductase Inhibitor SAR Exploration

The compound is structurally related to phenytoin and other pharmacologically active hydantoins. Researchers exploring structure–activity relationships for anticonvulsant or aldose reductase inhibitor programs can use it as a starting point for systematic variation of the 5-aryl substituent while retaining the hydantoin pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Fluoro-4-methoxyphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.